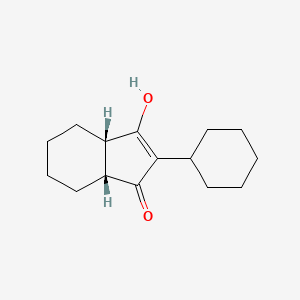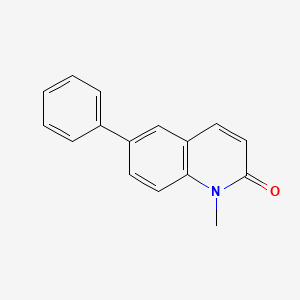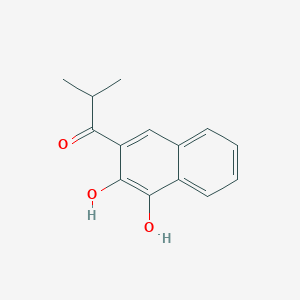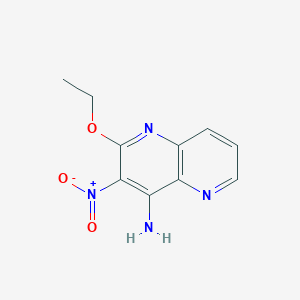
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reduction step to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: This compound is structurally similar but contains a ketone group instead of an alcohol group.
6-Methoxy-2-naphthaldehyde: This precursor compound features an aldehyde group instead of the buten-2-ol moiety.
Uniqueness
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and naphthalene ring structure make it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-11,16H,1-2H3/b4-3+ |
Clé InChI |
QAYZDAXFEPEODY-ONEGZZNKSA-N |
SMILES isomérique |
CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canonique |
CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)







